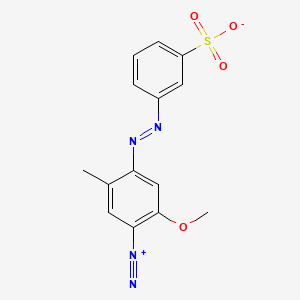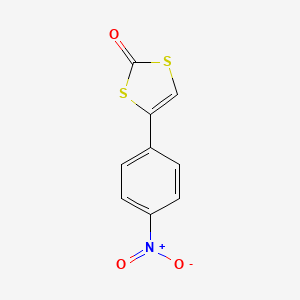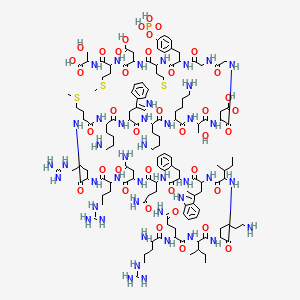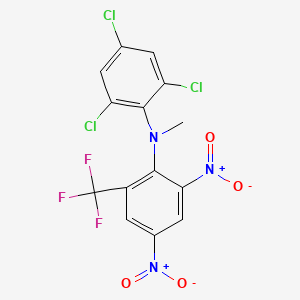
(Bis(4-(dimethylamino)phenyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound known as E2XVR3K74X, also referred to as (bis(4-(dimethylamino)phenyl)methyl)urea, is a unique chemical entity with significant potential in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes two dimethylamino groups attached to phenyl rings, linked through a central urea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (bis(4-(dimethylamino)phenyl)methyl)urea typically involves the reaction of 4-(dimethylamino)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, real-time monitoring, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(bis(4-(dimethylamino)phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
科学的研究の応用
(bis(4-(dimethylamino)phenyl)methyl)urea has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which (bis(4-(dimethylamino)phenyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(bis(4-(dimethylamino)phenyl)methyl)amine: Similar structure but with an amine group instead of a urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)carbamate: Contains a carbamate group in place of the urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)thiourea: Features a thiourea group instead of the urea moiety.
Uniqueness
(bis(4-(dimethylamino)phenyl)methyl)urea is unique due to the presence of the urea moiety, which imparts distinct chemical properties and reactivity compared to its analogs. The urea group enhances the compound’s ability to form hydrogen bonds, increasing its stability and specificity in interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
71173-72-3 |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC名 |
bis[4-(dimethylamino)phenyl]methylurea |
InChI |
InChI=1S/C18H24N4O/c1-21(2)15-9-5-13(6-10-15)17(20-18(19)23)14-7-11-16(12-8-14)22(3)4/h5-12,17H,1-4H3,(H3,19,20,23) |
InChIキー |
FWSHXIWSIVMIHW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


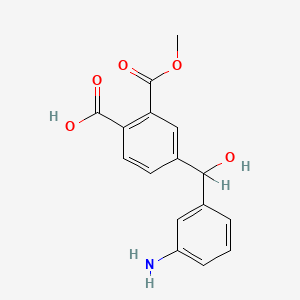
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
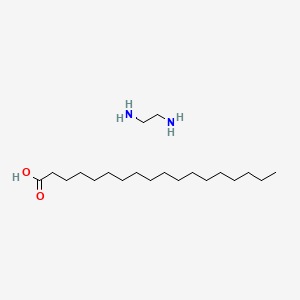


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

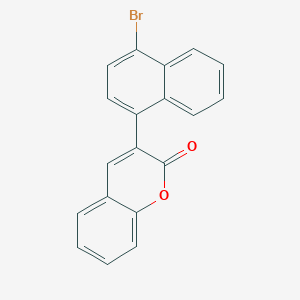
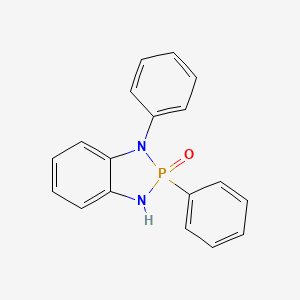
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
